molecular formula C20H24N2O8 B1177923 clemontanoside F CAS No. 154278-77-0

clemontanoside F

Cat. No.: B1177923
CAS No.: 154278-77-0
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Description

Clemontanoside F is a triterpenoid saponin isolated from Clematis montana (Ranunculaceae), a plant traditionally used for treating migraines, hypertension, and microbial infections . Structurally, it belongs to the oleanane-type saponins, characterized by a triterpene aglycone core linked to oligosaccharide chains. While its exact molecular formula and glycosylation pattern remain partially unelucidated, related compounds like clemontanoside A and B (isolated from the same genus) share a common aglycone, hederagenin or oleanolic acid, with variations in sugar moieties . Clemontanoside F demonstrates notable bioactivities, including antimicrobial (against S. aureus, E. coli) and antioxidant properties (via DPPH radical scavenging and iron chelation) . Its isolation from C.

Properties

CAS No.

154278-77-0

Molecular Formula

C20H24N2O8

Synonyms

clemontanoside F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Clemontanoside F shares structural and functional similarities with other saponins in the Clematis genus and related plant families. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Clemontanoside F with Analogues

Compound Aglycone Sugar Units* Molecular Formula Source Bioactivity
Clemontanoside F Hederagenin† Not fully characterized; likely hexose/pentose chains‡ Undetermined Clematis montana Antimicrobial, antioxidant
Clemontanoside A Oleanolic acid 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside, 28-O-β-D-glucopyranosyl C₆₃H₁₀₂O₃₀ Clematis spp. Traditional diuretic use
Clemontanoside B Hederagenin 3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl C₅₉H₉₆O₂₈ Clematis montana Cytotoxic activity
Septemoside A Hederagenin 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside, 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl C₆₃H₁₀₂O₃₀ Kalopanax septemlobus Hypoglycemic effects
Hederoside A₂ Hederagenin 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside C₅₉H₉₆O₂₈ Hedera helix Anti-inflammatory

Glycosylation patterns inferred from related compounds.
†Aglycone identity inferred from biosynthetic pathways of *Clematis
saponins.
‡Suggested based on acid/alkaline hydrolysis products in C. montana extracts .

Key Findings:

Structural Similarities: Aglycone Core: Clemontanoside F and B both utilize hederagenin, while clemontanoside A and Septemoside A derive from oleanolic acid and hederagenin, respectively. The aglycone influences membrane permeability and receptor binding . Glycosylation: Sugar chains (e.g., rhamnose, glucose, arabinose) enhance solubility and bioactivity.

Functional Divergence: Antimicrobial vs. Cytotoxic Activity: Clemontanoside F’s antimicrobial properties contrast with clemontanoside B’s cytotoxicity, highlighting how minor glycosidic variations (e.g., glucose vs. rhamnose linkages) alter target specificity . Antioxidant Capacity: Unlike clemontanoside A/B, clemontanoside F’s DPPH radical scavenging (IC₅₀ ~40 µg/mL) aligns with its role in mitigating oxidative stress in C. montana .

Source-Specific Variations: Clematis montana saponins (e.g., clemontanoside F, B) exhibit genus-specific adaptations, whereas Septemoside A from Kalopanax emphasizes interspecies metabolic differences .

Limitations of Structural Similarity: As noted in , compounds with >85% structural similarity (Tanimoto coefficient) may only share bioactivity 30% of the time. For example, clemontanoside F and Hederoside A₂ share hederagenin but differ in antimicrobial potency due to divergent glycosylation .

Q & A

Q. How to validate computational predictions (e.g., molecular docking) of clemontanoside F’s targets?

  • Answer : Compare docking scores (AutoDock Vina) with experimental binding affinities (SPR or ITC). Discrepancies >10% suggest force field inaccuracies or conformational sampling limitations .

Key Considerations for Data Reporting

  • Reproducibility : Detailed protocols must include instrument settings (e.g., NMR pulse sequences) and raw data repositories (e.g., Zenodo) .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines and declare ethics committee approvals .

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